Azithromycin Impurity D

Description

Significance of Impurity Profiling in Pharmaceutical Active Substances

Impurity profiling, the identification and quantification of impurities in active pharmaceutical ingredients (APIs), is a critical process in ensuring the safety and efficacy of medications. pharmaffiliates.comglobalpharmatek.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. rjpdft.com The presence of unwanted chemicals, even in trace amounts, can potentially impact the stability and therapeutic action of a drug. globalpharmatek.comsimsonpharma.com Therefore, a thorough understanding and control of impurities are mandated to safeguard patient health. pharmaffiliates.comglobalpharmatek.com This process involves the characterization of various types of impurities, including organic, inorganic, and residual solvents, that may arise during synthesis, formulation, or storage. rjpdft.comsimsonpharma.com

Academic Definition and Nomenclature of Azithromycin (B1666446) Impurity D

Azithromycin Impurity D is a known and monitored impurity of the antibiotic azithromycin. It is subject to specific identification and control measures as outlined in various pharmacopoeias.

Official Pharmacopoeial Designations

In the European Pharmacopoeia (EP), this compound is officially designated as Azithromycin Impurity D. synzeal.comchemicea.comshruutaspharmaceutical.co.in The United States Pharmacopeia (USP) refers to a related compound as Azithromycin F.

Related Synonyms and Chemical Name

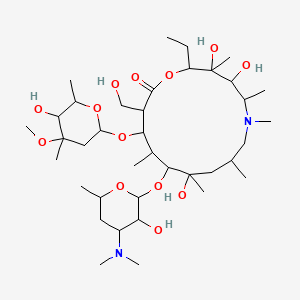

The systematic chemical name for Azithromycin Impurity D is 14-Demethyl-14-(hydroxymethyl)azithromycin. pharmaffiliates.comsynzeal.comchemicea.comshruutaspharmaceutical.co.inallmpus.comspectrasynth.comunitedlab.com.br It is also known by the synonym Azithromycin F. synzeal.comchemicea.comshruutaspharmaceutical.co.inspectrasynth.com The IUPAC name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one.

Molecular Characterization

The molecular characteristics of Azithromycin Impurity D are well-defined.

Molecular Formula: C₃₈H₇₂N₂O₁₃ pharmaffiliates.comshruutaspharmaceutical.co.inallmpus.comspectrasynth.comunitedlab.com.br

Molecular Weight: Approximately 764.98 g/mol to 765.00 g/mol . pharmaffiliates.comshruutaspharmaceutical.co.inallmpus.com

Properties

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Origins of Azithromycin Impurity D

Influence of Degradation Processes on Azithromycin (B1666446) Impurity D Formation

Impurities can also arise from the degradation of the azithromycin molecule after it has been synthesized, either during downstream processing (like drying) or on storage. uonbi.ac.kegoogle.com This degradation can be triggered by various stress factors.

The chemical structure of Azithromycin Impurity D differs from azithromycin by the substitution of a methyl group (-CH3) with a hydroxymethyl group (-CH2OH) at the C-14 position. This transformation is chemically classified as an oxidation. Azithromycin is known to be susceptible to degradation from oxidizing agents and atmospheric oxygen. google.com A Chinese patent describes a method for synthesizing azithromycin oxidation impurities by treating the parent drug with an oxidizing agent like hydrogen peroxide or potassium permanganate, confirming that oxidation of the molecule is a viable pathway for impurity formation. google.com

While this demonstrates the chemical feasibility, the formation of Impurity D specifically as a product of oxidative degradation under normal storage or processing conditions is not widely reported in stability studies. The more commonly identified oxidative degradant is Azithromycin N-oxide (Impurity L), where the exocyclic dimethylamino group on the desosamine (B1220255) sugar is oxidized. researchgate.net

Forced degradation studies are performed to understand the stability of a drug and to identify potential degradants. Azithromycin has been subjected to a range of stress conditions, revealing its degradation profile.

Acidic Hydrolysis: Azithromycin degrades rapidly under acidic conditions. nih.gov The primary and most well-documented acid degradation product is Impurity J (decladinosylazithromycin), which results from the cleavage of the cladinose (B132029) sugar. researchgate.netbiosynth.com

Alkaline and Neutral Hydrolysis: The molecule is significantly more stable under basic conditions compared to acidic ones. researchgate.net

Thermal Stress: Elevated temperatures, such as during drying or prolonged storage at high heat, can cause degradation, leading to the formation of various impurities. google.com

Photolytic Stress: Exposure to UV light can also induce degradation. mdpi.commdpi.com

Oxidative Stress: As noted, oxidizing agents like hydrogen peroxide (H₂O₂) lead to the formation of degradation products, primarily the N-oxide. researchgate.netnih.gov

Across numerous published stress-testing studies, while various impurities such as E, I, J, and L are consistently identified and quantified, Azithromycin Impurity D (or its synonym Azithromycin F) is not typically reported as a significant degradant. researchgate.netnih.gov This suggests that while its formation via degradation (oxidation) is theoretically possible, it is not a primary degradation pathway under common stress conditions. The evidence points more strongly toward Impurity D being a process-related impurity originating from the starting material.

| Stress Condition | Effect on Azithromycin | Major Reported Degradation Products |

| Acidic (e.g., HCl) | Rapid degradation. nih.gov | Impurity J (Decladinosylazithromycin). researchgate.net |

| Alkaline (e.g., NaOH) | More stable than in acid; some degradation occurs. researchgate.net | Decladinosylazithromycin. researchgate.net |

| Oxidative (e.g., H₂O₂) | Degradation occurs. nih.gov | Azithromycin N-oxide (Impurity L). researchgate.net |

| Thermal (Heat) | Degradation occurs, especially during prolonged heating. google.com | Various unspecified impurities. google.com |

| Photolytic (Light) | Degradation occurs upon exposure. mdpi.com | Various unspecified impurities. |

Advanced Analytical Characterization of Azithromycin Impurity D

Methodological Approaches for Structural Elucidation

The definitive identification and structural confirmation of Azithromycin (B1666446) Impurity D rely on a combination of sophisticated analytical methodologies. These techniques provide orthogonal information, which, when combined, offers a complete picture of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of an analyte, which in turn allows for the deduction of its elemental composition. For Azithromycin Impurity D, HRMS analysis provides an accurate mass measurement, typically with an error of less than 5 ppm, which is critical for confirming its molecular formula. tandfonline.com

Studies utilizing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) have been instrumental in characterizing azithromycin-related compounds. tandfonline.comsci-hub.seinformahealthcare.com The high resolving power of instruments such as quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers enables the differentiation of compounds with very similar masses.

Table 1: HRMS Data for Azithromycin Impurity D

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ | synzeal.comanalyticachemie.inpharmaffiliates.com |

| Molecular Weight | 765.00 g/mol | synzeal.compharmaffiliates.comallmpus.com |

| Monoisotopic Mass | 764.5035 g/mol | synzeal.compharmaffiliates.com |

This interactive table provides key molecular data for Azithromycin Impurity D.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of Azithromycin Impurity D by inducing fragmentation of the parent ion and analyzing the resulting product ions. tandfonline.com This technique provides valuable information about the connectivity of atoms and the presence of specific substructures within the molecule.

In the analysis of azithromycin and its impurities, common fragmentation pathways are often observed. The MS/MS spectra of these compounds typically show the loss of the desosamine (B1220255) and cladinose (B132029) sugar moieties. sci-hub.se For instance, the loss of the desosamine sugar results in a characteristic neutral loss of 157 Da, while the loss of the cladinose sugar corresponds to a neutral loss of 158 Da. The identification of these common ion fragments in the MS/MS spectrum of Azithromycin Impurity D helps to confirm its structural relationship to the parent drug, azithromycin. tandfonline.comsci-hub.se

A study using LC-MS/MS identified several azithromycin-related compounds and confirmed their structures by analyzing their fragmentation patterns. tandfonline.com The presence of common ion fragments across the spectra of azithromycin and its impurities provides a high degree of confidence in their structural assignments. tandfonline.comsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of Azithromycin Impurity D. pharmaffiliates.comveeprho.com

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical shifts providing information about their electronic environment, and the splitting patterns (multiplicity) indicating the number of neighboring protons. This data is crucial for assigning protons to specific positions within the macrolide ring and the sugar moieties. google.com

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon signals help to identify the types of functional groups present, such as carbonyls, ethers, and aliphatic carbons. google.com

Reference standards of Azithromycin Impurity D are often supplied with comprehensive characterization data, including ¹H NMR and ¹³C NMR spectra, to facilitate its identification and quantification in drug samples. pharmaffiliates.comveeprho.com

To resolve complex spectral overlaps and definitively establish the connectivity of atoms, multidimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry of the molecule.

The application of these multidimensional NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in the spectrum of Azithromycin Impurity D, thereby confirming its precise chemical structure. veeprho.comveeprho.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. pharmaffiliates.comclearsynth.com The IR spectrum of Azithromycin Impurity D will exhibit characteristic absorption bands corresponding to the various functional groups present in its structure.

Key functional groups expected in the IR spectrum of Azithromycin Impurity D include:

O-H stretching: A broad band indicating the presence of hydroxyl groups.

C-H stretching: Bands corresponding to aliphatic C-H bonds.

C=O stretching: A strong absorption band characteristic of the carbonyl group in the lactone ring.

C-O stretching: Bands associated with the ether linkages of the sugar moieties and the hydroxyl groups.

C-N stretching: Absorption related to the amine groups.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the functional groups deduced from other analytical techniques. pharmaffiliates.comclearsynth.comresearchgate.net

Table 2: Summary of Analytical Techniques and Findings for Azithromycin Impurity D

| Analytical Technique | Information Obtained | Key Findings | Reference(s) |

| HRMS/MS | Accurate molecular mass and elemental composition. | Confirms the molecular formula as C₃₈H₇₂N₂O₁₃. | analyticachemie.intandfonline.compharmaffiliates.com |

| MS/MS | Fragmentation patterns and structural motifs. | Shows characteristic losses of desosamine and cladinose sugar moieties, confirming the macrolide structure. | tandfonline.comsci-hub.se |

| ¹H NMR | Proton chemical shifts, multiplicities, and couplings. | Provides a detailed map of the proton environment and connectivity. | pharmaffiliates.comveeprho.comgoogle.com |

| ¹³C NMR | Carbon chemical shifts. | Identifies the number and types of carbon atoms, including carbonyl and ether carbons. | pharmaffiliates.comveeprho.comgoogle.com |

| Multidimensional NMR | Through-bond and through-space correlations. | Unambiguously assigns the complete structure and stereochemistry. | veeprho.comveeprho.com |

| IR Spectroscopy | Presence of key functional groups. | Confirms the presence of hydroxyl, carbonyl, ether, and amine functional groups. | pharmaffiliates.comclearsynth.comresearchgate.net |

This interactive table summarizes the application of various analytical techniques in the characterization of Azithromycin Impurity D.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Strategies for Confirmation of Assumed Impurity Structures

The definitive confirmation of an assumed impurity structure, such as that of Azithromycin Impurity D, is a meticulous process that relies on a combination of advanced analytical techniques. This process moves from initial detection and separation to detailed structural elucidation, ensuring the identity of the impurity is established without ambiguity. The primary strategy involves a multi-pronged approach utilizing chromatographic separation followed by spectroscopic analysis, principally mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netveeprho.com

The initial step in the characterization process is the separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose. ceu.esoup.com Methods are developed using reverse-phase columns, such as C18, with optimized mobile phases to achieve clear resolution between azithromycin and its impurities. oup.comnih.gov The retention time of Impurity D relative to the main azithromycin peak serves as an initial identifier in routine analysis. waters.com

Once separated, or analyzed in-line, mass spectrometry provides critical data regarding the impurity's molecular weight and structure. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly powerful, as it allows for the analysis of impurities without the need for time-consuming isolation. researchgate.net High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the impurity's molecular ion. For Azithromycin Impurity D (also known as Azithromycin F), an observed mass-to-charge ratio (m/z) of 765.5113 corresponds to the protonated molecule [M+H]⁺. sci-hub.se This high-accuracy mass measurement allows for the confident prediction of the elemental composition, which for Impurity D is C38H72N2O13. synzeal.comanalyticachemie.innaarini.com

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn). researchgate.netnih.gov In this technique, the isolated molecular ion of the impurity is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of Impurity D is compared with that of the well-characterized azithromycin parent molecule. Differences in the fragmentation pathways, such as the loss of specific neutral fragments, help to pinpoint the location of structural modifications on the macrolide ring or its sugar moieties. lcms.czresearchgate.net This comparative approach is fundamental to deducing that Azithromycin Impurity D is a derivative of azithromycin.

The following table summarizes the key spectrometric and chromatographic techniques used in the structural confirmation of Azithromycin Impurity D:

| Analytical Technique | Purpose in Structural Confirmation | Typical Findings for Azithromycin Impurity D | References |

| HPLC | Separation and quantification of the impurity from the bulk drug. | Provides retention time (RT) for identification and peak area for quantification. | ceu.es, nih.gov, oup.com |

| HRMS | Determination of accurate molecular weight and elemental composition. | [M+H]⁺ ion at m/z 765.5113, confirming the molecular formula C38H72N2O13. | sci-hub.se |

| MS/MS (MSn) | Elucidation of structural fragments and connectivity. | Fragmentation pattern analysis reveals structural modifications compared to Azithromycin. | nih.gov, researchgate.net, lcms.cz |

| FT-IR Spectroscopy | Identification of functional groups. | Confirms the presence of key functional groups such as hydroxyl (-OH), amine (-N(CH3)2), carbonyl (C=O), and ether (C-O-C) groups. | veeprho.com, veeprho.com |

| NMR Spectroscopy (1H, 13C, 2D) | Unambiguous determination of the complete chemical structure. | Provides detailed information on the chemical environment of each proton and carbon, confirming the 14-Demethyl-14-(hydroxymethyl) structure. | veeprho.com, google.com, veeprho.com |

While MS data can provide a highly confident putative structure, nuclear magnetic resonance (NMR) spectroscopy is the definitive tool for unambiguous structural elucidation. veeprho.com The complete assignment of the chemical structure of Azithromycin Impurity D requires the isolation of a sufficient quantity of the pure substance for analysis. A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectroscopy, is performed. The ¹H NMR spectrum provides information about the number and environment of protons, while the ¹³C NMR spectrum identifies all unique carbon atoms. 2D NMR experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. This level of detailed analysis confirms the identity as 14-Demethyl-14-(hydroxymethyl)azithromycin. synzeal.compharmaffiliates.com

Below is a table representing the type of data obtained from NMR analysis for the structural confirmation of macrolide impurities.

Representative NMR Data for Impurity Characterization

| Nucleus | Technique | Information Gained |

|---|---|---|

| ¹H | 1D NMR | Chemical shift, integration (proton count), and coupling constants (neighboring protons). |

| ¹³C | 1D NMR | Chemical shift of each carbon atom in the molecule. |

| ¹H-¹H | COSY | Shows correlations between protons that are coupled to each other, mapping out proton networks within spin systems. |

| ¹H-¹³C | HSQC/HMQC | Correlates each proton with the carbon atom it is directly attached to. |

By integrating the findings from these complementary analytical strategies, a complete and confirmed structure of Azithromycin Impurity D is established, meeting the stringent requirements of regulatory bodies for pharmaceutical quality and control. clearsynth.com

Chromatographic and Spectrometric Methodologies for Detection and Quantification of Azithromycin Impurity D

High-Performance Liquid Chromatography (HPLC) Development for Impurity D

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of azithromycin (B1666446) and its impurities. The development of a suitable HPLC method is a meticulous process involving the careful selection of stationary and mobile phases, as well as the optimization of various chromatographic parameters to achieve the desired separation and sensitivity.

Reversed-Phase HPLC (RP-HPLC) Principles and Stationary Phase Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic mode for the analysis of azithromycin and its related compounds. In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The selection of an appropriate stationary phase is paramount for achieving optimal separation. For azithromycin and its impurities, which are basic compounds, C18 (octadecylsilane or ODS) and C8 (octylsilane) are the most common choices for stationary phases. oup.com C18 columns, with their longer alkyl chains, generally offer better retention and resolution for the various related compounds and impurities of azithromycin compared to C8 columns. oup.com Consequently, C18 reversed-phase columns are frequently utilized in methods for analyzing azithromycin impurities. oup.com

Challenges such as peak asymmetry and low separation efficiencies can arise when analyzing basic compounds like azithromycin due to strong interactions with residual silanol (B1196071) groups on the silica-based packing material. oup.com To mitigate these issues, end-capped columns or columns with novel packing materials, such as those with embedded polar groups or hybrid organic/inorganic particles, are often employed. uspbpep.comresearchgate.net For instance, the European Pharmacopoeia has described the use of an end-capped polar-embedded octadecylsilyl amorphous organosilica polymer stationary phase. uspbpep.com

The physical characteristics of the column, including length, internal diameter, and particle size, also significantly influence the separation. Columns with a length of 250 mm and a particle size of 5 µm have been shown to provide good peak width and symmetry. nih.gov While shorter columns can reduce analysis time, they may compromise peak symmetry. nih.gov

Table 1: Commonly Used Stationary Phases for Azithromycin Impurity Analysis

| Stationary Phase Type | Common Designations | Key Characteristics |

| Octadecylsilane | C18, ODS | High hydrophobicity, provides good retention and resolution for a wide range of compounds. oup.com |

| Octylsilane | C8 | Less hydrophobic than C18, may result in shorter retention times. oup.com |

| Polar-Embedded | - | Contains polar groups embedded in the alkyl chain to reduce interactions with residual silanols and improve peak shape for basic compounds. uspbpep.com |

| Hybrid Silica | XTerra, XBridge | Organic/inorganic hybrid particles that offer improved stability at higher pH values, which can be beneficial for the analysis of basic compounds. researchgate.netresearchgate.net |

Mobile Phase Optimization and Chromatographic Conditions

The composition of the mobile phase is a critical factor that governs the retention and selectivity of the separation in RP-HPLC. The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier.

For the analysis of azithromycin and its impurities, a variety of mobile phase compositions have been investigated. Organic modifiers such as acetonitrile (B52724) and methanol (B129727) are commonly used. oup.comnih.gov Acetonitrile is often preferred due to its lower UV absorbance at the low wavelengths required for detecting azithromycin and its related substances. ceu.esjapsonline.com

The pH of the aqueous component of the mobile phase plays a crucial role in controlling the retention of ionizable compounds like azithromycin. Since azithromycin is a basic compound, operating at a higher pH can suppress the ionization of its amino groups, leading to increased retention on the reversed-phase column. ceu.es However, traditional silica-based columns have limited stability at high pH. Therefore, a compromise is often sought, with pH values typically ranging from neutral to slightly alkaline (e.g., pH 6.5 to 8.2). researchgate.netresearchgate.net Phosphate (B84403) buffers are frequently used to maintain a constant pH. oup.comderpharmachemica.com

The ratio of the organic modifier to the aqueous buffer is adjusted to achieve the desired retention times and resolution. Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully employed. oup.comresearchgate.net In some cases, gradient elution, where the proportion of the organic modifier is increased over time, is necessary to separate a complex mixture of impurities with varying polarities. ceu.es

Temperature is another important parameter that can affect the separation. Elevated column temperatures (e.g., 50°C to 70°C) can improve mass transfer, leading to sharper peaks and better resolution. uspbpep.comceu.es The flow rate of the mobile phase is typically set between 1.0 and 1.5 mL/min. nih.govdrugfuture.com

Table 2: Example Chromatographic Conditions for Azithromycin Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Mobile Phase A | 10 mM KH2PO4 (pH 7.00) | 0.05 M K2HPO4 (pH 8.2) |

| Mobile Phase B | Methanol:Acetonitrile (1:1 v/v) | Acetonitrile |

| Elution Mode | Linear Gradient | Isocratic (55:45, B:A) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 50 °C | Not Specified |

| Reference | ceu.es | researchgate.net |

Detection Strategies (e.g., Ultraviolet-Visible (UV) Detection)

The choice of detector is crucial for the sensitive and accurate quantification of Azithromycin Impurity D. Due to the lack of a strong chromophore in the azithromycin molecule, detection is typically performed at low ultraviolet (UV) wavelengths. ceu.es The most commonly used wavelength for the detection of azithromycin and its impurities is around 210 nm or 215 nm. oup.comnih.govresearchgate.netceu.esdrugfuture.com This wavelength provides the necessary sensitivity for the quantification of impurities present at low concentrations. nih.gov

Diode-Array Detectors (DAD) are often employed as they can acquire spectra across a range of wavelengths, which can aid in peak identification and purity assessment. ceu.es While UV detection is widely available and robust, other detection methods such as electrochemical detection have also been described in the literature, although they are less common in routine laboratory settings. oup.comresearchgate.net

Relative Retention Time (RRT) Profiling for Azithromycin Impurity D

In chromatographic analysis, the Relative Retention Time (RRT) is a useful parameter for the identification of impurities. The RRT is the ratio of the retention time of the impurity peak to the retention time of the main component peak (azithromycin). Pharmacopoeias often specify the RRT values for known impurities to aid in their identification. uspbpep.comdrugfuture.com

For Azithromycin Impurity D, the reported RRT values can vary depending on the specific chromatographic conditions used, such as the stationary phase, mobile phase composition, and column temperature. oup.com For instance, the European Pharmacopoeia has reported an RRT of approximately 0.54 for Impurity D under a specific set of conditions. drugfuture.com Another pharmacopoeial method lists an RRT of about 0.37 for Impurity D. uspbpep.com It is important to note that variations in chromatographic parameters can lead to shifts in RRT values, which necessitates careful method control and the use of certified reference standards for unambiguous peak identification. oup.com

Table 3: Reported Relative Retention Times (RRT) for Azithromycin Impurity D

| RRT Value | Chromatographic System Reference |

| ~ 0.54 | European Pharmacopoeia drugfuture.com |

| ~ 0.37 | European Pharmacopoeia uspbpep.com |

Hyphenated Chromatographic-Spectrometric Techniques

To overcome the limitations of traditional HPLC-UV methods, particularly in the structural elucidation of unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry have become indispensable tools.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for the identification and quantification of azithromycin impurities. tandfonline.comnih.gov LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In LC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). This technique provides valuable information about the molecular weight of the impurities. nih.govresearchgate.net

LC-MS/MS takes this a step further by allowing for the fragmentation of selected parent ions. The resulting fragment ions produce a characteristic fragmentation pattern, or "fingerprint," which can be used to elucidate the structure of the impurity. tandfonline.comresearchgate.net This is particularly useful for identifying novel or unexpected impurities that are not available as reference standards. nih.gov

Several studies have utilized LC-MS/MS to profile the impurities in commercial azithromycin samples. tandfonline.comnih.gov By assuming probable chemical transformations from the starting material, erythromycin (B1671065), researchers can predict the structures of potential impurities and then confirm their presence using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns. tandfonline.comsci-hub.se This approach has been successful in identifying numerous azithromycin-related compounds. tandfonline.com

The use of LC-MS/MS offers a significant advantage over UV detection by providing much higher specificity and the ability to identify compounds without the need for time-consuming isolation and purification procedures. nih.govresearchgate.net

Two-Dimensional Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (2D LC/HRMS)

Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool for analyzing complex samples, such as those containing drug impurities. chromatographyonline.com This technique enhances peak capacity and resolution by employing two columns with different separation mechanisms. chromatographyonline.com A 2D LC method coupled with high-resolution mass spectrometry (HRMS) has been successfully utilized for the characterization of unknown impurities in azithromycin. nih.gov

In a specific application, a multiple heart-cutting 2D-LC approach was developed to separate and identify four unknown impurities in azithromycin and its synthetic precursor, erythromycin imino ether. nih.gov The first dimension separation utilized a Waters Xbridge RP18 column with a mobile phase consisting of a phosphate buffer (pH 8.2)-acetonitrile mixture. nih.gov Selected fractions from the first dimension were then transferred to a second dimension Shimadzu Shim-pack GISS C18 column, which used a volatile mobile phase of ammonium (B1175870) formate (B1220265) and methanol. nih.gov This setup effectively addressed the challenge of using non-volatile salts required for optimal separation in the first dimension with mass spectrometry detection. nih.gov The high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) detector provided accurate mass measurements, enabling the deduction of molecular formulae and fragmentation pathways for the impurities. nih.gov The structures were further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy after semi-preparative isolation. nih.gov

On-Line Isolation and Identification using LC-Solid Phase Extraction-NMR (LC-SPE-NMR)

The on-line coupling of liquid chromatography with solid-phase extraction and nuclear magnetic resonance spectroscopy (LC-SPE-NMR) is a highly efficient technique for the isolation and structural elucidation of compounds from complex mixtures, including pharmaceutical impurities. researchgate.net This hyphenated system automates the process of separating components by LC, trapping them on an SPE cartridge, and then transferring them to the NMR for analysis. nih.gov

This methodology has been applied to the impurity profiling of novel azithromycin conjugates. researchgate.net In such a setup, analytes separated by the LC are trapped on SPE cartridges. nih.gov After trapping, the cartridges are dried, and the isolated components are eluted with a deuterated solvent directly into an NMR tube for analysis. nih.gov The use of a cryogenically cooled NMR probe can significantly enhance sensitivity, making it possible to identify and characterize compounds present at very low concentrations. mdpi.com This approach has proven valuable in identifying process-related impurities in macrozones, which are hybrid compounds of azithromycin and thiosemicarbazones. mdpi.com

Analytical Method Validation for Azithromycin Impurity D Determination

The validation of analytical methods is essential to ensure their suitability for their intended purpose. For the determination of Azithromycin Impurity D, methods are validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Specificity and Selectivity

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. sphinxsai.com In the context of Azithromycin Impurity D analysis, specificity is demonstrated by showing that the analytical method can separate the impurity peak from the main azithromycin peak and other related substances. researchgate.netoup.com

Forced degradation studies are often performed to demonstrate the stability-indicating nature of a method. ceu.es Azithromycin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. oup.comceu.es The analytical method must be able to resolve Azithromycin Impurity D from these degradation products. nih.gov The use of a photodiode array (PDA) detector can aid in assessing peak purity, ensuring that the chromatographic peak for Azithromycin Impurity D is not co-eluted with other substances. sphinxsai.com

Linearity and Range of Quantification

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. sphinxsai.com The range of quantification is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

For impurity quantification, linearity is typically established over a range from the reporting limit to at least 120% of the specification limit for the impurity. ceu.es Several studies on azithromycin and its impurities have demonstrated good linearity with correlation coefficients (r²) greater than 0.99. sciex.comresearchgate.netderpharmachemica.com For example, a method for azithromycin was found to be linear over a concentration range of 5–200 μg/mL with an r² > 0.9999. japsonline.com Another study showed linearity for an impurity over a concentration range of 0.18 to 5.65 µg/mL with an R² greater than 0.99. researchgate.net

Table 1: Examples of Linearity and Range for Azithromycin Analytical Methods

| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Azithromycin | 0.3–2.0 mg/mL | Not specified | oup.com |

| Azithromycin | 70–840 µg/mL | Not specified | sphinxsai.com |

| Azithromycin | 50%–150% of nominal | 0.997 | nih.gov |

| Azithromycin | 5–200 μg/mL | > 0.9999 | japsonline.com |

| N-nitrosodimethylamine (NDMA) in Azithromycin | 0.5–100 ng/mL | > 0.99 | sciex.com |

Accuracy and Precision of Measurement

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. sphinxsai.comoup.com

Accuracy is often evaluated through recovery studies by spiking a blank matrix with a known amount of the impurity at different concentration levels. ceu.es Recoveries are typically expected to be within 80-120% for impurities. researchgate.net For instance, a method for azithromycin demonstrated an accuracy of 100.5% with a relative standard deviation (RSD) of 0.2%. oup.com Another study showed recovery for known and unknown impurities to be between 80% and 120% from the limit of quantification (LOQ) to 150% of the test concentration. researchgate.net

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ceu.es The precision is expressed as the RSD of a series of measurements. Generally, the RSD should not be more than 15% for impurity analysis. ceu.es A method for azithromycin showed a precision with an RSD of 0.2%. oup.com In another study, the intra- and inter-day precision for azithromycin was about 2.4% and 3.7% RSD, respectively. sphinxsai.com

Table 2: Examples of Accuracy and Precision for Azithromycin Analytical Methods

| Parameter | Analyte/Method | Result | Reference |

|---|---|---|---|

| Accuracy | Azithromycin | 100.5% recovery, 0.2% RSD | oup.com |

| Azithromycin | 97.4% to 99.7% recovery | sphinxsai.com | |

| Azithromycin Impurities | 80% to 120% recovery | researchgate.net | |

| Precision | Azithromycin | 0.2% RSD | oup.com |

| (Repeatability) | |||

| Precision | Azithromycin | Intra-day RSD: 2.4%, Inter-day RSD: 3.7% | sphinxsai.com |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.govjapsonline.com For Azithromycin Impurity D, the LOQ must be at or below the reporting threshold. For example, a stability-indicating HPLC method for azithromycin had an LOD of 0.476 µg/mL and an LOQ of 1.443 µg/mL. japsonline.com Another method reported an LOD and LOQ of 0.02% (20 µg) and 0.078% (78 µg) respectively, against a sample concentration of 5.0 mg/mL. nih.gov

Table 3: Examples of LOD and LOQ for Azithromycin Analytical Methods

| Analyte/Method | LOD | LOQ | Reference |

|---|---|---|---|

| Azithromycin | 0.0005 mg/mL | Not specified | oup.com |

| Azithromycin | 0.476 µg/mL | 1.443 µg/mL | japsonline.com |

| Azithromycin | 0.02% (20 µg) | 0.078% (78 µg) | nih.gov |

| Azithromycin | 14.40 ng/mL | 43.66 ng/mL | semanticscholar.org |

System Suitability Testing in Impurity Analysis

System Suitability Testing (SST) is an indispensable component of chromatographic and spectrometric analyses within the pharmaceutical industry. loesungsfabrik.de It serves as a comprehensive verification to ensure that the analytical equipment and the method are performing adequately for the intended application on the day of the analysis. loesungsfabrik.depharmaguideline.com Before commencing the analysis of any samples for impurities such as Azithromycin Impurity D, SST is performed to confirm that the analytical system can generate data of acceptable quality and reliability. pharmaguideline.com These tests are mandated by major pharmacopeias and regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), to guarantee the integrity of analytical results. loesungsfabrik.depharmaguideline.com

The primary purpose of SST in the context of impurity determination is to confirm the precision, resolution, and sensitivity of the chromatographic system. This ensures that all relevant impurities can be accurately detected, separated from the main active pharmaceutical ingredient (API) and each other, and quantified, even at very low concentration levels. antecscientific.comchromatographyonline.com Failing to meet the pre-defined SST criteria invalidates the entire analytical run, and no sample results can be reported until the system's performance issues are resolved. loesungsfabrik.de

Key parameters are evaluated using a series of injections of standardized solutions before the main sample analysis begins. These solutions often include a reference standard of the pure API (Azithromycin) and a specially prepared system suitability solution containing the API and one or more critical impurities to challenge the system's performance. uspnf.comdrugfuture.comregulations.gov

The critical parameters evaluated during System Suitability Testing for Azithromycin Impurity D analysis are detailed below.

Resolution (Rs) : This is arguably the most critical SST parameter for impurity analysis. It measures the degree of separation between adjacent chromatographic peaks. For impurity profiling, it is essential to demonstrate sufficient resolution between the peak for Azithromycin Impurity D and the main Azithromycin peak, as well as any other related impurities. Pharmacopeial methods for azithromycin often specify a minimum resolution between azithromycin and a closely eluting compound like Azaerythromycin A or Azithromycin Impurity A. uspnf.comdrugfuture.com A common acceptance criterion is a resolution factor (Rs) of not less than 2.5 or 3.0. uspnf.comdrugfuture.com

Repeatability/Precision : This parameter assesses the precision of the analytical system under normal operating conditions. It is determined by making a series of replicate injections (typically five or six) of a standard solution and calculating the Relative Standard Deviation (RSD) of the peak areas. sphinxsai.com A low RSD demonstrates that the system provides consistent and reproducible results. For azithromycin analysis, the acceptance criterion for the RSD of peak areas from replicate injections is typically not more than 2.0%. uspnf.comsphinxsai.com

Tailing Factor (Tf) : Also known as the asymmetry factor, the tailing factor is a measure of chromatographic peak symmetry. Asymmetrical or tailing peaks can lead to inaccurate peak integration and quantification, which is particularly problematic for small impurity peaks adjacent to a large API peak. A tailing factor close to 1.0 indicates a symmetrical peak. Regulatory guidelines often require the tailing factor for the main azithromycin peak to be within a specific range, such as 0.8 to 1.5. regulations.govedqm.eu

Theoretical Plates (N) : This parameter, also referred to as column efficiency, measures the performance and separation power of the chromatographic column. A higher number of theoretical plates indicates a more efficient column, resulting in narrower and better-resolved peaks. While specific requirements can vary significantly between methods, some published methods for azithromycin specify a minimum number of theoretical plates, such as 800 or higher, to ensure adequate separation performance. sphinxsai.comderpharmachemica.com

Signal-to-Noise Ratio (S/N) : For impurity methods, it is crucial to verify that the analytical system has sufficient sensitivity to detect and quantify impurities at their specified limits. The S/N ratio is used to establish the Limit of Quantitation (LOQ). antecscientific.com The system's sensitivity is confirmed by analyzing a solution at a concentration equivalent to the impurity reporting threshold, with a typical acceptance criterion being an S/N ratio of 10 or greater. antecscientific.comedqm.eu

The following tables summarize the typical SST parameters and provide an example of system suitability results for an Azithromycin impurity analysis method.

Data Tables

Table 1: Key System Suitability Parameters and Acceptance Criteria for Azithromycin Impurity Analysis The following is an interactive data table. Click on the headers to sort the data.

| Parameter | Purpose | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Resolution (Rs) | Measures the separation between the Azithromycin peak and the closest eluting impurity peak (e.g., Azaerythromycin A). | NLT 2.5 - 3.0 | uspnf.com, drugfuture.com, regulations.gov |

| Repeatability (% RSD) | Assesses the precision of the system through replicate injections of a standard solution. | NMT 2.0% for peak area | uspnf.com, sphinxsai.com |

| Tailing Factor (Tf) | Evaluates the symmetry of the main Azithromycin peak to ensure accurate integration. | Between 0.8 and 1.5 | edqm.eu, regulations.gov |

| Theoretical Plates (N) | Determines the efficiency of the chromatographic column. | >800 (Varies significantly by method) | sphinxsai.com |

| Signal-to-Noise (S/N) Ratio | Confirms the method's sensitivity at the impurity quantification level. | ≥ 10 at the reporting limit concentration | antecscientific.com, edqm.eu |

Table 2: Example System Suitability Report for Azithromycin Impurity Analysis The following is an interactive data table. Click on the headers to sort the data.

| Injection # | Compound | Retention Time (min) | Peak Area | Tailing Factor (Tf) | Resolution (Rs) |

|---|---|---|---|---|---|

| 1 | Azithromycin | 10.1 | 1,542,398 | 1.1 | - |

| 2 | Azithromycin | 10.1 | 1,551,045 | 1.1 | - |

| 3 | Azithromycin | 10.2 | 1,548,765 | 1.2 | - |

| 4 | Azithromycin | 10.1 | 1,545,621 | 1.1 | - |

| 5 | Azithromycin | 10.2 | 1,553,112 | 1.2 | - |

| Statistics | Azithromycin | Mean: 10.14 | Mean: 1,548,188 | Mean: 1.14 | - |

| %RSD: 0.49% | %RSD: 0.28% | Result: Pass | |||

| Suitability Mix | Azaerythromycin A | 8.6 | - | - | - |

| Suitability Mix | Azithromycin | 10.1 | - | - | 3.1 (Result: Pass) |

Impurity Profiling and Quality Control Strategies for Azithromycin

Regulatory and Pharmacopoeial Considerations for Azithromycin (B1666446) Impurities

The control of impurities in active pharmaceutical ingredients (APIs) like Azithromycin is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies and pharmacopoeias establish stringent guidelines for the identification, qualification, and quantification of impurities.

Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Azithromycin that specify the acceptable limits for related substances, including Impurity D. These standards are essential for the batch release of Azithromycin and ensure that the product meets the required quality benchmarks.

The European Pharmacopoeia lists Azithromycin Impurity D and provides analytical procedures for its detection. drugfuture.comuspbpep.com In the EP, the control of Impurity D is often linked with another impurity, Impurity J, due to their close elution in chromatographic analyses. The monograph specifies a joint acceptance criterion for the sum of Impurity D and Impurity J, which must not exceed 0.5% of the main Azithromycin peak area. drugfuture.com

The USP also lists several related compounds of Azithromycin and provides standardized methods for their control. regulations.gov While the nomenclature may differ slightly, with the USP sometimes referring to EP impurities by different names (e.g., Azithromycin F), the core requirement for strict impurity control remains. Adherence to these pharmacopoeial limits is mandatory for any Azithromycin product to be marketed in these respective regions.

Table 1: Pharmacopoeial Information for Azithromycin Impurity D

| Parameter | Details |

|---|---|

| Chemical Name | 14-Demethyl-14-(hydroxymethyl)azithromycin synzeal.compharmaffiliates.comanalyticachemie.in |

| Synonyms | Azithromycin F (EP) synzeal.com |

| CAS Number | 612069-26-8 synzeal.compharmaffiliates.compipitech.com |

| Molecular Formula | C38H72N2O13 pharmaffiliates.compipitech.com |

| Molecular Weight | 765.00 g/mol pharmaffiliates.com |

| EP Limit | Sum of impurities D and J: not more than 0.5% drugfuture.com |

This table summarizes key identification and regulatory data for Azithromycin Impurity D.

For generic drug manufacturers, Abbreviated New Drug Applications (ANDAs) are submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) to gain approval for a generic version of a branded drug. A critical component of an ANDA is the detailed chemistry, manufacturing, and controls (CMC) section, which includes a comprehensive impurity profile of the drug substance. synzeal.com

The Drug Master File (DMF) is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. API manufacturers often file a DMF for their product, which can then be referenced by multiple generic drug applicants in their ANDAs.

In both ANDA and DMF filings, the presence, identification, and quantification of impurities like Azithromycin Impurity D must be thoroughly documented. synzeal.comsynthinkchemicals.com This includes data from batch analyses demonstrating that the manufacturing process consistently produces Azithromycin with an impurity profile that is within the specified limits set by pharmacopoeias and ICH guidelines. ich.orgeuropa.eugmp-compliance.org A comprehensive impurity profile is essential to demonstrate the quality and consistency of the API. ich.org The data on Impurity D helps regulatory agencies assess the manufacturer's control over their process and ensures that the resulting generic drug is equivalent in quality to the innovator product.

Control and Mitigation Strategies for Azithromycin Impurity D

Effective control of Azithromycin Impurity D relies on a combination of robust manufacturing process controls, targeted purification methods, and the use of well-characterized reference standards for accurate analytical monitoring.

The formation of impurities is often an inherent consequence of the chemical synthesis route. The key to minimizing Impurity D lies in the careful control and optimization of manufacturing process parameters. This includes managing reaction temperatures, controlling the addition rates of reagents, and optimizing the pH of reaction mixtures. By identifying the specific steps in the synthesis where Impurity D is most likely to form, manufacturers can implement targeted controls to suppress its generation. A well-designed process ensures that the level of Impurity D in the crude Azithromycin product is as low as possible before it undergoes final purification.

Following synthesis, purification steps are crucial for reducing the content of residual impurities, including Impurity D, to levels that comply with pharmacopoeial standards. Crystallization is a primary and highly effective method for purifying Azithromycin. nih.gov

The process often involves dissolving the crude Azithromycin in a suitable solvent system, such as a lower alcohol like methanol (B129727) or ethanol, sometimes in the presence of water, and then inducing crystallization under controlled conditions. google.comgoogle.com By carefully managing parameters like temperature, solvent ratios, and cooling rates, Azithromycin can be selectively crystallized, leaving a higher concentration of impurities, including Impurity D, behind in the mother liquor. google.comgoogle.com Techniques such as stepwise or gradual crystallization have been shown to effectively reduce the levels of various impurities. google.com Advanced methods like spherical crystallization may also be employed to improve the physical properties of the final product, such as flowability, which is beneficial for downstream processing like tableting. mdpi.com

The accurate detection and quantification of Azithromycin Impurity D would be impossible without a high-purity reference standard. labinsights.nl A reference standard is a highly purified and well-characterized sample of the impurity itself. pharmtech.comcreative-biolabs.com

The development of a reference standard for Azithromycin Impurity D involves its synthesis or isolation, followed by extensive characterization to confirm its identity and establish its purity. youtube.comamazonaws.com This characterization typically involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and chromatographic methods (HPLC) to determine purity. pharmtech.comamazonaws.com

Once characterized, this reference standard is used in quality control laboratories for several critical functions: synthinkchemicals.comlabinsights.nl

Peak Identification: To confirm the identity of the peak corresponding to Impurity D in the chromatogram of an Azithromycin sample.

Method Validation: To validate the analytical method used for impurity testing, ensuring it is accurate, precise, and specific for Impurity D.

Quantification: To accurately calculate the amount of Impurity D present in a batch of Azithromycin, ensuring it does not exceed the regulatory limits.

The availability and proper use of a certified reference standard for Azithromycin Impurity D are fundamental to the quality control systems that ensure the safety and purity of the final Azithromycin drug substance. synzeal.comunitedlab.com.br

Stability-Indicating Analytical Methods for Impurity Monitoring

The effective monitoring and control of impurities in azithromycin drug substances and products are critical for ensuring their quality, efficacy, and safety. Stability-indicating analytical methods are essential tools in this process, as they must be able to separate and accurately quantify the active pharmaceutical ingredient (API) from its potential impurities and degradation products. For azithromycin, which has numerous known impurities, robust chromatographic methods are paramount. Azithromycin Impurity D, chemically known as 14-Demethyl-14-(hydroxymethyl)azithromycin, is one of several related substances that must be monitored. allmpus.comunitedlab.com.br

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed techniques for the analysis of azithromycin and its impurities. scielo.brjocpr.com These methods typically utilize reversed-phase columns, such as C18, coupled with UV detection at low wavelengths (around 210-215 nm) due to the weak chromophore of the azithromycin molecule. scielo.broup.comnih.gov The development of these methods focuses on achieving adequate resolution between azithromycin and a complex array of structurally similar impurities, including Impurity D.

According to the European Pharmacopoeia (EP), a specific gradient liquid chromatography method is detailed for the separation of azithromycin from its related substances. drugfuture.com In this method, the relative retention time (RRT) of Impurity D with reference to azithromycin is approximately 0.54. drugfuture.com It is crucial to note that Impurity J has a very similar RRT, and pharmacopeial methods often stipulate a limit for the sum of these two impurities due to their close elution. drugfuture.com

Research studies have focused on developing and validating stability-indicating HPLC methods capable of separating more than a dozen potential impurities. scielo.brresearchgate.net One such method utilized a C18 column (250 × 4.6 mm; 5 µm) with a gradient mobile phase composed of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724), with the column temperature maintained at 55 °C. scielo.brresearchgate.net This method demonstrated the ability to resolve numerous impurities, underscoring the complexity of impurity profiling for azithromycin. scielo.brresearchgate.net

The validation of these analytical methods is performed according to guidelines from the International Council for Harmonisation (ICH), ensuring parameters such as specificity, linearity, accuracy, precision, and robustness are met. jocpr.comoup.com Forced degradation studies are a key component of this validation, where azithromycin is subjected to stress conditions like acid, base, oxidation, heat, and light to demonstrate that the method can effectively separate the resulting degradation products from the intact drug and other impurities. ceu.es

The table below summarizes typical chromatographic conditions used in a stability-indicating method for the analysis of azithromycin impurities.

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Potassium Phosphate Buffer (e.g., 10 mM KH2PO4, pH adjusted) |

| Mobile Phase B | Mixture of Methanol and Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.7 - 1.2 mL/min |

| Column Temperature | 50 - 60 °C |

| Detection Wavelength | 210 nm |

| Relative Retention Time of Impurity D | ~0.54 (relative to Azithromycin) |

This table represents a composite of typical conditions reported in the literature for the analysis of Azithromycin and its impurities and may not reflect a single specific method. jocpr.comscielo.brceu.esjapsonline.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Azithromycin Impurity D in drug substances?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method using a C18 column and a gradient mobile phase (Solution A: phosphate buffer; Solution B: acetonitrile/methanol mixture) for impurity profiling. Azithromycin Impurity D is identified by its relative retention time (RRT) and quantified using relative response factors (RRFs). The formula for calculating impurity percentages is:

where = peak area of Impurity D, = peak area of azithromycin, = concentration ratio, and = unit conversion factor (0.001 mg/µg) .

Q. What are the acceptance criteria for Azithromycin Impurity D in pharmaceutical formulations?

Per USP guidelines, the acceptance criterion for Azithromycin Impurity D is NMT 0.2% when using validated analytical procedures (e.g., HPLC with UV detection). Total impurities must not exceed 3.0% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles of Azithromycin across different synthesis batches?

Discrepancies may arise from variations in synthesis conditions (e.g., pH, temperature) or degradation pathways. A chemometrics approach is recommended:

Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters.

Stress Testing : Perform forced degradation studies (acid/base hydrolysis, oxidation) to simulate impurity formation pathways.

Accelerated Stability Studies : Compare impurity profiles under controlled storage conditions to identify degradation trends .

Q. What methodological strategies validate the specificity of an analytical method for Azithromycin Impurity D?

As per ICH Q2(R2), specificity validation involves:

Spiking Experiments : Introduce known impurities (e.g., Desosaminylazithromycin, N-demethylazithromycin) into azithromycin samples and confirm baseline separation of Impurity D.

Forced Degradation : Expose azithromycin to heat, light, and humidity, then verify that Impurity D is distinguishable from degradation products.

Mass Spectrometry (LC-MS/MS) : Confirm the molecular ion and fragmentation pattern of Impurity D to rule out co-eluting impurities .

Q. How can structural elucidation of Azithromycin Impurity D be performed when reference standards are unavailable?

Isolation : Use preparative HPLC to isolate Impurity D from bulk samples.

Spectroscopic Analysis :

- NMR : Assign protons and carbons using , , and 2D experiments (e.g., COSY, HSQC).

- High-Resolution MS : Determine the exact mass to propose a molecular formula.

Synthetic Confirmation : Compare spectral data with synthesized analogs (e.g., desmethyl derivatives) to infer structural modifications .

Methodological and Data Analysis Challenges

Q. How should researchers address conflicting impurity quantification results between HPLC and LC-MS/MS methods?

Calibration Cross-Check : Validate both methods using shared reference standards.

Matrix Effects : Assess ion suppression/enhancement in LC-MS/MS via post-column infusion.

Data Normalization : Apply RRFs from USP guidelines to harmonize results across platforms.

Example: If LC-MS/MS overestimates Impurity D due to ionization efficiency, adjust using RRFs from HPLC data .

Q. What statistical tools are appropriate for analyzing impurity profile correlations with synthesis parameters?

Multivariate Regression : Link impurity levels (dependent variable) to synthesis variables (e.g., reaction time, catalyst concentration).

Cluster Analysis : Group batches with similar impurity profiles to identify outlier processes.

Design of Experiments (DoE) : Optimize synthesis conditions to minimize Impurity D formation .

Regulatory and Compliance Considerations

Q. How can researchers justify omitting confirmatory testing for Azithromycin Impurity D if synthesis is infeasible?

Per EMA guidelines, provide:

Structural Rationale : Demonstrate steric/electronic barriers to nitrosamine formation (if applicable).

Literature Evidence : Cite studies showing Impurity D’s instability under synthesis conditions.

Alternative Data : Submit stress-testing results proving Impurity D does not form under extreme conditions .

Q. What documentation is required for regulatory submission of impurity profiling studies?

Include:

- Chromatograms : Highlighting Impurity D separation.

- Validation Reports : Specificity, accuracy, and precision data per ICH Q2(R2).

- Structural Evidence : NMR/LC-MS/MS data for novel impurities .

Tables of Critical Data

Q. Table 1: Key Impurities in Azithromycin

| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |

|---|---|---|

| Azithromycin Impurity D | 0.92 | 0.2 |

| Desosaminylazithromycin | 0.54 | 0.3 |

| N-demethylazithromycin | 0.61 | 0.7 |

| Total Impurities | – | 3.0 |

| Source: USP Monograph |

Q. Table 2: Method Validation Parameters for Impurity D

| Parameter | Requirement (ICH Q2(R2)) | Observed Value |

|---|---|---|

| Specificity | Baseline separation | Achieved |

| Linearity (R²) | ≥0.999 | 0.9995 |

| Accuracy (%) | 98–102 | 99.8 |

| Precision (%RSD) | ≤2.0 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.